

2-Methoxybenzyl alcohol molecular weight

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Compound of Interest

Compound Name: 2-Methoxybenzyl alcohol

Cat. No.: B043209

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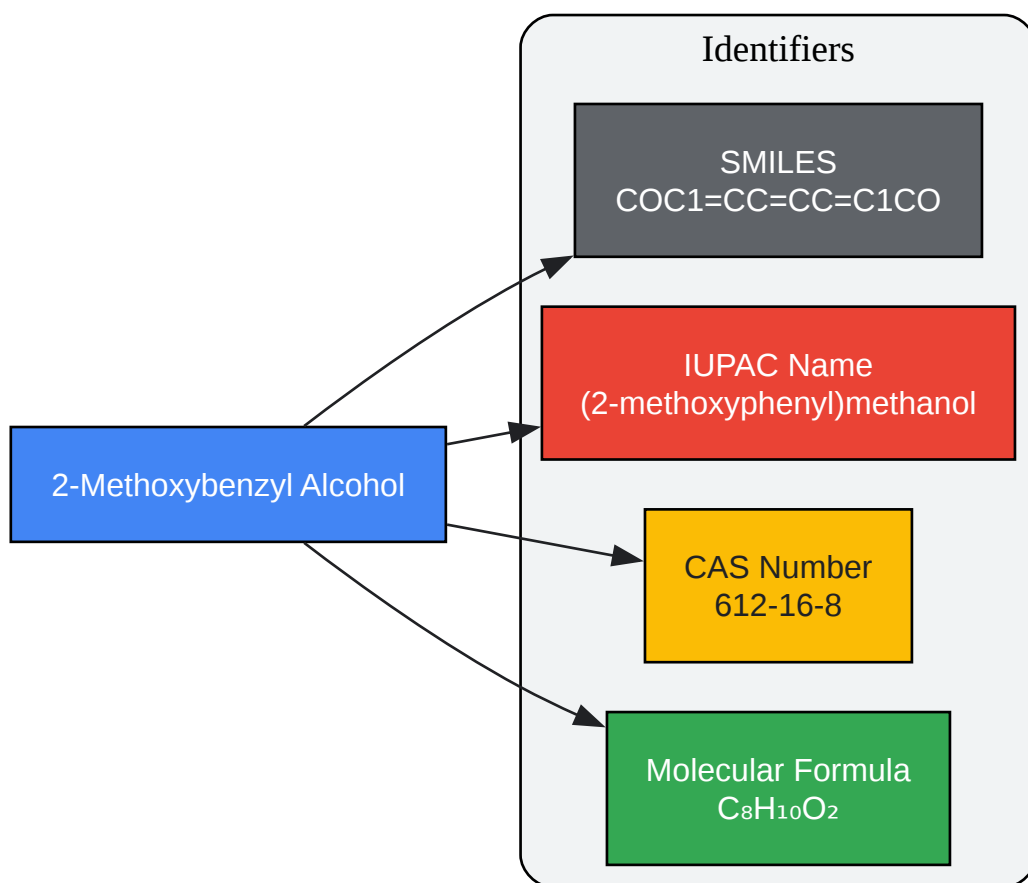
An In-depth Technical Guide to 2-Methoxybenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2-Methoxybenzyl alcohol**, a key organic intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and essential safety information, tailored for professionals in research and development.

Chemical Identity and Properties

2-Methoxybenzyl alcohol, also known as o-anisyl alcohol, is an aromatic compound widely used as a building block in the synthesis of more complex molecules.^{[1][2]} Its utility spans various sectors, including the pharmaceutical and agrochemical industries, where it serves as a precursor for active pharmaceutical ingredients (APIs) and new pesticides.^[1]



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Caption: Core identifiers for **2-Methoxybenzyl alcohol**.

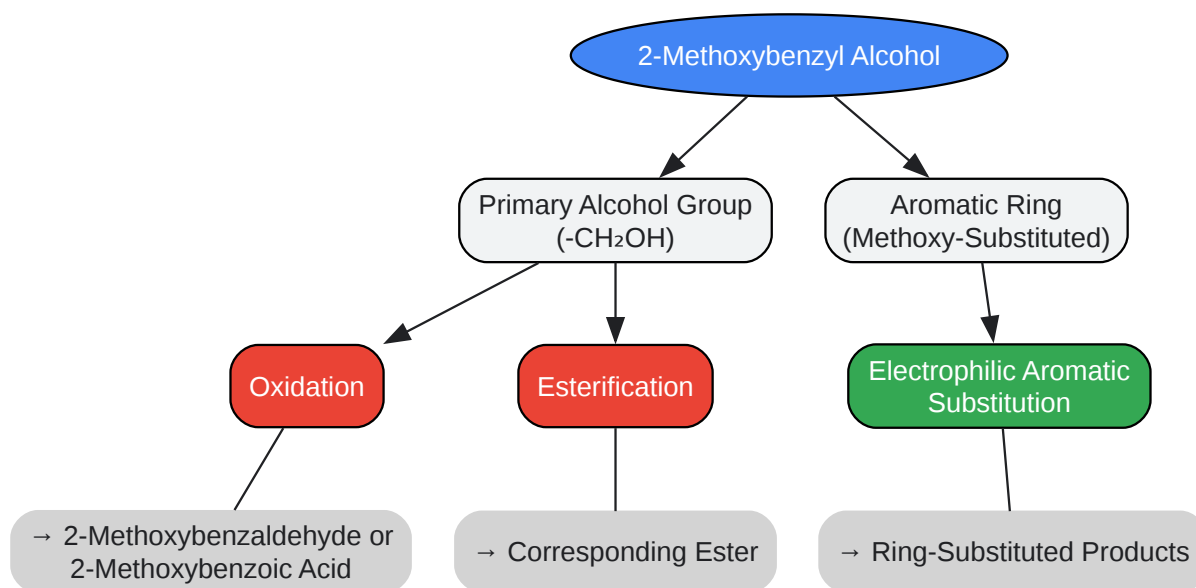
Physicochemical Data

The key quantitative properties of **2-Methoxybenzyl alcohol** are summarized below. This data is essential for reaction planning, process development, and safety assessments.

Property	Value	Reference(s)
Molecular Weight	138.16 g/mol	[1][3][4]
Molecular Formula	C ₈ H ₁₀ O ₂	[1][3][5]
Physical State	Liquid (at 20°C)	[1]
Appearance	Colorless to light yellow liquid	[1][2]
Boiling Point	248-250 °C	[1][2][4]
Density	1.039 g/mL at 25 °C	[2][4]
Refractive Index	1.547 at 20 °C	[2][4]
Flash Point	110 °C (230 °F) - Closed Cup	[4][6]
Vapor Pressure	0.00429 mmHg	[3]
Solubility	Sparingly soluble in water; Soluble in ethanol and ether.	[1][2]

Chemical Reactivity and Applications

The reactivity of **2-Methoxybenzyl alcohol** is governed by two main functional groups: the primary alcohol (-CH₂OH) and the methoxy-substituted aromatic ring. The alcohol group can readily undergo oxidation, esterification, and etherification, while the electron-donating methoxy group activates the aromatic ring for electrophilic substitution reactions.[1] This dual reactivity makes it a versatile intermediate for constructing complex molecular frameworks.[1]



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Caption: Key reaction pathways for **2-Methoxybenzyl alcohol**.

Experimental Protocols

Detailed and reliable experimental procedures are critical for research and development. The following sections provide protocols for the synthesis and analytical characterization of **2-Methoxybenzyl alcohol**.

Synthesis Protocol: Reduction of 2-Methoxybenzoic Acid

This protocol details the synthesis of **2-Methoxybenzyl alcohol** via the reduction of 2-methoxybenzoic acid using borane.

Materials:

- 2-methoxybenzoic acid (76.2 mg, 0.5 mmol)
- Liquid borane (290 μ L, 2 mmol)

- Anhydrous, deoxygenated solvent (e.g., THF)
- Reaction flask
- Inert nitrogen (N₂) atmosphere setup (glovebox or Schlenk line)
- Deuterated chloroform (CDCl₃) for NMR analysis
- Internal standard (e.g., trimethoxybenzene)

Procedure:[2]

- Under an inert nitrogen atmosphere, add 2-methoxybenzoic acid (0.5 mmol) to a dry reaction flask.
- Add the anhydrous, deoxygenated solvent, followed by the liquid borane (2 mmol).
- Allow the reaction to proceed at room temperature for 12 hours with stirring.
- Upon completion, carefully quench any remaining borane with a few drops of methanol.
- Remove the solvent under reduced pressure.
- For quantitative analysis, dissolve the residue in CDCl₃ and add a known amount of an internal standard.
- Analyze the resulting solution by Nuclear Magnetic Resonance (NMR) to determine the yield. A yield of 99% has been reported for this method.[2]

Analytical Characterization Protocol

To confirm the identity and purity of synthesized **2-Methoxybenzyl alcohol**, a combination of spectroscopic and chromatographic methods should be employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Objective: To assess purity and confirm molecular weight.

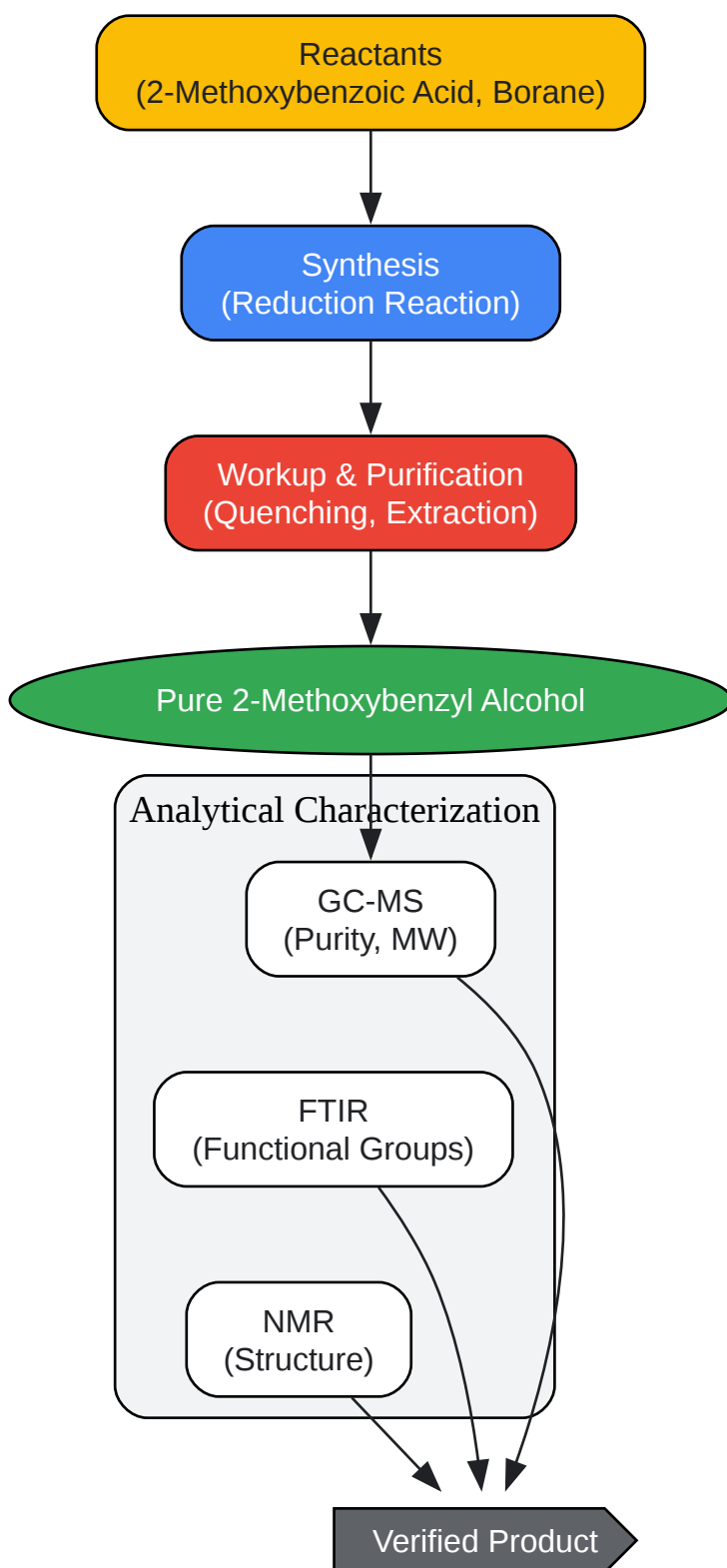
- Method: Dissolve a small sample in a volatile organic solvent (e.g., dichloromethane). Inject into a GC-MS system equipped with a suitable capillary column (e.g., non-polar). The resulting chromatogram will indicate purity by the number of peaks, and the mass spectrum of the main peak should show a molecular ion (m/z) corresponding to 138.[\[3\]](#)

2. Fourier-Transform Infrared Spectroscopy (FTIR):

- Objective: To identify key functional groups.
- Method: Acquire the spectrum of the neat liquid sample using an ATR-FTIR spectrometer or by placing a thin layer between KBr plates.[\[3\]](#) Key expected peaks include a broad O-H stretch (around $3300\text{--}3500\text{ cm}^{-1}$), C-H stretches (aromatic and aliphatic, $\sim 2800\text{--}3100\text{ cm}^{-1}$), and C-O stretches ($\sim 1000\text{--}1300\text{ cm}^{-1}$).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the detailed chemical structure.
- Method: Dissolve the sample in a deuterated solvent (e.g., CDCl_3). Acquire ^1H and ^{13}C NMR spectra. The ^1H NMR spectrum should show distinct signals for the aromatic protons, the methylene protons ($-\text{CH}_2\text{OH}$), the hydroxyl proton ($-\text{OH}$), and the methoxy protons ($-\text{OCH}_3$).[\[7\]](#)



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Caption: Workflow from synthesis to analytical verification.

Safety and Handling

2-Methoxybenzyl alcohol is considered hazardous and requires careful handling.^[6]

Adherence to safety protocols is mandatory to minimize risk.

Hazard Category	GHS Classification & Precautionary Statements	Reference(s)
Acute Toxicity (Oral)	Warning: H302 - Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[3][8]
Skin Irritation	Warning: H315 - Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.	[3][8]
Eye Irritation	Warning: H319 - Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][8]
Handling & Storage	Use with adequate ventilation. Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.	[8][9]
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, and lab coat are required. Use only in a well-ventilated area or under a chemical fume hood.	[6][8][9]

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References

- 1. nbinno.com [nbinno.com]
- 2. 2-Methoxybenzyl alcohol | 612-16-8 [chemicalbook.com]
- 3. 2-Methoxybenzyl alcohol | C₈H₁₀O₂ | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-甲氧基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methoxybenzyl alcohol [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-Methoxybenzyl alcohol(612-16-8) 1H NMR spectrum [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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